- π4s + π2s Cycloaddition of spiro[4.n]cyclic 1,3-dienes with quinones in homogeneous and aqueous micellar media: synthesis of novel polycyclic cage dionesStudies on cyclobutyl bond cleavage by adjacent ketyl radical generated under PET conditions, Indian Journal of Chemistry, 1996, 50(12), 303-11

Cas no 97804-50-7 ((1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione)

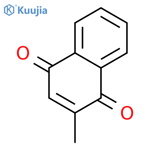

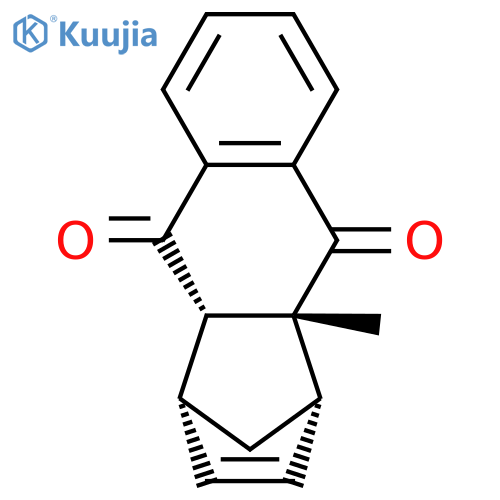

97804-50-7 structure

Produktname:(1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione

CAS-Nr.:97804-50-7

MF:C16H14O2

MW:238.281164646149

MDL:MFCD29044886

CID:1059749

(1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- (1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione

- (1R,4S,4aR,9aS)-rel-

- (1R,4S,4AR,9AS)-REL-1,4,4A,9A-TETRAHYDRO-4A-METHYL-1,4-METHANOANTHRACENE-9,10-DIONE,PALE YELLOW SOLIDS

- 1,4,4a,9a-tetrahydro-4a-methyl-(1α,4α,4aα,9aα)-1,4-methaneanthracene-9,10-dione

- 1,4,4a-trihydro-9a-methyl-9,10-dioxo-1,4-methanoanthracene

- (1R,4S,4Ar,9aS)-rel-4a-Methyl-1,4,4a,9a-tetrahydro-1,4-methanoanthracene-9,10-dione

- 1,4-Methanoanthracene-9,10-dione, 1,4,4a,9a-tetrahydro-4a-methyl-, (1α,4α,4aα,9aα)- (ZCI)

- rel-(1R,4S,4aR,9aS)-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione (ACI)

-

- MDL: MFCD29044886

- Inchi: 1S/C16H14O2/c1-16-10-7-6-9(8-10)13(16)14(17)11-4-2-3-5-12(11)15(16)18/h2-7,9-10,13H,8H2,1H3/t9-,10+,13+,16+/m0/s1

- InChI-Schlüssel: NELNWZJOZOSDFH-YBFQDZRDSA-N

- Lächelt: C[C@]12C(=O)C3C=CC=CC=3C(=O)[C@H]1[C@H]1C=C[C@@H]2C1

Berechnete Eigenschaften

- Genaue Masse: 238.09900

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 2

- Schwere Atomanzahl: 18

- Anzahl drehbarer Bindungen: 0

- Komplexität: 464

- Topologische Polaroberfläche: 34.1

Experimentelle Eigenschaften

- Dichte: 1.267±0.06 g/cm3 (20 ºC 760 Torr),

- Schmelzpunkt: 82-84 ºC

- Siedepunkt: 394.5±42.0°C at 760 mmHg

- Löslichkeit: Insuluble (2.6E-3 g/L) (25 ºC),

- PSA: 34.14000

- LogP: 2.89400

(1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione Sicherheitsinformationen

- Gefahrenhinweis: H302-H315-H319-H335

- Lagerzustand:Sealed in dry,Room Temperature

(1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| abcr | AB528257-10 g |

(1R,4S,4aR,9aS)-rel-4a-Methyl-1,4,4a,9a-tetrahydro-1,4-methanoanthracene-9,10-dione; . |

97804-50-7 | 10g |

€180.20 | 2023-07-10 | ||

| Chemenu | CM256042-5g |

(1R,4S,4aR,9aS)-rel-4a-Methyl-1,4,4a,9a-tetrahydro-1,4-methanoanthracene-9,10-dione |

97804-50-7 | 95% | 5g |

$*** | 2023-05-29 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | R305051-1g |

(1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione |

97804-50-7 | 97% | 1g |

¥116.90 | 2023-09-01 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R71590-1g |

(1R,4S,4aR,9aS)-rel-4a-Methyl-1,4,4a,9a-tetrahydro-1,4-methanoanthracene-9,10-dione |

97804-50-7 | 97% | 1g |

¥70.0 | 2024-07-19 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R71590-250mg |

(1R,4S,4aR,9aS)-rel-4a-Methyl-1,4,4a,9a-tetrahydro-1,4-methanoanthracene-9,10-dione |

97804-50-7 | 97% | 250mg |

¥30.0 | 2024-07-19 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UJ290-5g |

(1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione |

97804-50-7 | 97% | 5g |

685.0CNY | 2021-07-10 | |

| abcr | AB528257-100 g |

(1R,4S,4aR,9aS)-rel-4a-Methyl-1,4,4a,9a-tetrahydro-1,4-methanoanthracene-9,10-dione; . |

97804-50-7 | 100g |

€804.50 | 2023-07-10 | ||

| Aaron | AR00IKOJ-10g |

1,4-Methanoanthracene-9,10-dione, 1,4,4a,9a-tetrahydro-4a-methyl-,(1R,4S,4aR,9aS)-rel- |

97804-50-7 | 98% | 10g |

$41.00 | 2025-02-28 | |

| A2B Chem LLC | AI65511-1g |

(1R,4S,4Ar,9as)-rel-4a-methyl-1,4,4a,9a-tetrahydro-1,4-methanoanthracene-9,10-dione |

97804-50-7 | 97% | 1g |

$11.00 | 2024-07-18 | |

| A2B Chem LLC | AI65511-10g |

(1R,4S,4Ar,9as)-rel-4a-methyl-1,4,4a,9a-tetrahydro-1,4-methanoanthracene-9,10-dione |

97804-50-7 | 97% | 10g |

$50.00 | 2024-07-18 |

(1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

Referenz

Synthetic Routes 2

Reaktionsbedingungen

1.1 Solvents: Methanol ; rt → 30 °C; 30 °C

1.2 Catalysts: Acetic acid ; 35 °C; 13 h, 35 °C

1.1 Reagents: Dodecyltrimethylammonium bromide Solvents: Acetic acid ; 5 h, 25 °C

1.1 Catalysts: Hexadecyltrimethylammonium bromide Solvents: Water

1.2 Catalysts: Acetic acid ; 35 °C; 13 h, 35 °C

1.1 Reagents: Dodecyltrimethylammonium bromide Solvents: Acetic acid ; 5 h, 25 °C

1.1 Catalysts: Hexadecyltrimethylammonium bromide Solvents: Water

Referenz

- Method for synthesis of vitamin k2 from SolanesolImproved synthesis of vitamin K1Micellar catalysis. π4s + π2s Cycloaddition in aqueous media, China, 2003, 33(5), 763-772

Synthetic Routes 3

Reaktionsbedingungen

1.1 Solvents: Dichloromethane ; 10 min, rt

1.1 Solvents: Dichloromethane ; 10 min, 25 °C

1.1 Solvents: Dichloromethane ; 10 min, 25 °C

Referenz

- Synthesis of Benzo- and Naphthoquinonyl Boronic Acids: Exploring the Diels-Alder ReactivityControl of the regio- and stereoselectivity in diels-alder reactions with quinone boronic acids, Chemistry - A European Journal, 2010, 16(12), 3707-3719

Synthetic Routes 4

Reaktionsbedingungen

1.1 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile , Water ; 0 °C; 30 min, 0 °C

2.1 Solvents: Dichloromethane ; 10 min, rt

1.1 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile , Water ; 0 °C; 30 min, 0 °C

2.1 Solvents: Dichloromethane ; 10 min, 25 °C

2.1 Solvents: Dichloromethane ; 10 min, rt

1.1 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile , Water ; 0 °C; 30 min, 0 °C

2.1 Solvents: Dichloromethane ; 10 min, 25 °C

Referenz

- Synthesis of Benzo- and Naphthoquinonyl Boronic Acids: Exploring the Diels-Alder ReactivityControl of the regio- and stereoselectivity in diels-alder reactions with quinone boronic acids, Chemistry - A European Journal, 2010, 16(12), 3707-3719

Synthetic Routes 5

Reaktionsbedingungen

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 5 min, -78 °C

1.2 Reagents: Triisopropyl borate ; -78 °C; 10 min, -78 °C; -78 °C → rt; overnight, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

2.1 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile , Water ; 0 °C; 30 min, 0 °C

3.1 Solvents: Dichloromethane ; 10 min, rt

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 5 min, -78 °C

1.2 Reagents: Triisopropyl borate ; -78 °C; 10 min, -78 °C; -78 °C → rt; overnight, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified

2.1 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile , Water ; 0 °C; 30 min, 0 °C

3.1 Solvents: Dichloromethane ; 10 min, 25 °C

1.2 Reagents: Triisopropyl borate ; -78 °C; 10 min, -78 °C; -78 °C → rt; overnight, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

2.1 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile , Water ; 0 °C; 30 min, 0 °C

3.1 Solvents: Dichloromethane ; 10 min, rt

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 5 min, -78 °C

1.2 Reagents: Triisopropyl borate ; -78 °C; 10 min, -78 °C; -78 °C → rt; overnight, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified

2.1 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile , Water ; 0 °C; 30 min, 0 °C

3.1 Solvents: Dichloromethane ; 10 min, 25 °C

Referenz

- Synthesis of Benzo- and Naphthoquinonyl Boronic Acids: Exploring the Diels-Alder ReactivityControl of the regio- and stereoselectivity in diels-alder reactions with quinone boronic acids, Chemistry - A European Journal, 2010, 16(12), 3707-3719

Synthetic Routes 6

Reaktionsbedingungen

1.1 rt → 200 °C

2.1 Solvents: Methanol ; rt → 30 °C; 30 °C

2.2 Catalysts: Acetic acid ; 35 °C; 13 h, 35 °C

2.1 Solvents: Methanol ; rt → 30 °C; 30 °C

2.2 Catalysts: Acetic acid ; 35 °C; 13 h, 35 °C

Referenz

- Method for synthesis of vitamin k2 from Solanesol, China, , ,

(1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione Raw materials

- Vitamin K3

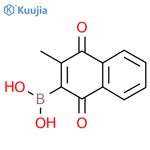

- Boronic acid, (1,4-dimethoxy-3-methyl-2-naphthalenyl)-

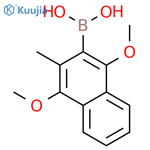

- (3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)boronic acid

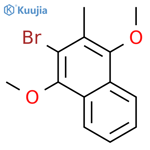

- 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene

(1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione Preparation Products

(1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione Verwandte Literatur

-

Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407

-

Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284

97804-50-7 ((1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione) Verwandte Produkte

- 56136-14-2(9,10-Anthracenedione,1,4,4a,9a-tetrahydro-)

- 824982-18-5(1-(8-Benzyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-2,2,2-trifluoroethanone)

- 2228050-22-2(Ethyl (Z)-2-Chloro-2-(2-(2-methoxyphenyl)hydrazineylidene)acetate)

- 119096-71-8(3-isocyanatopropyl prop-2-enoate)

- 878057-14-8(N-cyclohexyl-2-({1-2-oxo-2-(pyrrolidin-1-yl)ethyl-1H-indol-3-yl}sulfonyl)acetamide)

- 450340-53-1(N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-cyclohexylpropanamide)

- 1875971-59-7(3-[(1,3-Dimethoxypropan-2-yl)oxy]-2-methylpropane-1-sulfonyl chloride)

- 1705690-29-4(4-methoxy-1'-4-(1H-pyrrol-1-yl)benzoyl-1,4'-bipiperidine)

- 1511003-29-4(4-amino-1-(pyridin-3-yl)cyclohexane-1-carboxylic acid)

- 1567876-87-2((1S)-2-amino-1-(4-propoxyphenyl)ethan-1-ol)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:97804-50-7)(1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione

Reinheit:99%

Menge:100g

Preis ($):238.0